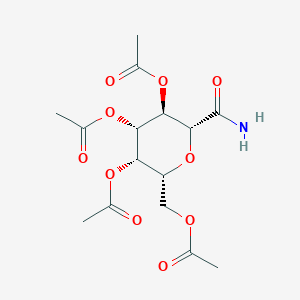

2,3,4,6-四-O-乙酰-b-D-半乳吡喃糖甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including condensation reactions and modifications to introduce various functional groups. For instance, the condensation reaction of 2,3,4,6-tetra-O-acetyl-α-d-galactopyranosyl bromide with butyric acid led to the synthesis of 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl butyrate, showcasing the typical approach to synthesizing derivatives through esterification processes (Cui, Xu, Mao, & Yu, 2012).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular conformation and arrangement. For example, the crystal structure of 1,3,4,6-Tetra-O-Acetyl-2-deoxy-2-fluoro-β-D-Galactopyranoside reveals triclinic space group characteristics and dimensions, offering a window into the structural nuances of similar acetyl-galactopyranosyl derivatives (Srikrishnan & An, 1988).

Chemical Reactions and Properties

Chemical reactions, such as photoamidation, highlight the reactivity and potential for modification of the galactopyranosyl framework. For instance, the photochemical addition of formamide to 2,3,4,6-tetra-O-acetyl-1-deoxy-D-arabino-hex-1-enopyranose has been explored, leading to various derivatives through photoamidation processes (Rosenthal & Ratcliffe, 1976).

Physical Properties Analysis

The physical properties, such as crystal structure and solubility, of derivatives like 2,3,4,6-Tetra-O-acetyl-β-d-galactopyranosyl derivatives, have been thoroughly investigated. Crystallographic studies provide essential information on the solid-state structure and the implications for solubility and stability (Gubica, Bukowicki, Stępień, Ostrowski, Pisklak, & Cyranski, 2013).

科学研究应用

化学合成和修饰

复杂分子的合成通常涉及使用乙酰化糖和甲酰胺衍生物。例如,具有广泛生物活性的吡唑杂环可以使用五氯化磷(POCl3)、二甲基甲酰胺、乙酰胺和肼等试剂合成。这说明了特定化学官能团在构建生物活性化合物中的关键作用 (Dar & Shamsuzzaman,2015 年)。

生化研究和应用

甲酰胺及其衍生物在生化研究中发挥着重要作用,包括对多糖热解机理的研究。此类研究探索了在热分解下从多糖形成较小分子的化学途径,揭示了化学结构与反应性之间的复杂相互作用 (Ponder & Richards,1994 年)。

高级氧化工艺

在环境科学的背景下,甲酰胺和乙酰胺衍生物因其在高级氧化过程中的作用而受到研究。这些研究旨在了解对乙酰氨基酚等污染物的降解途径,重点关注副产物的产生及其生物毒性。此类研究强调了化学衍生物在环境修复和生态影响评估中的重要性 (Qutob 等人,2022 年)。

多糖研究

在多糖领域,特定糖衍生物与其他分子之间的相互作用引起了极大的兴趣。例如,瓜尔胶因其多糖含量而成为各种应用的起始材料。对瓜尔胶和类似材料的研究可以深入了解乙酰化糖衍生物如何与多糖相互作用并影响其性质和应用 (Thombare 等人,2016 年)。

属性

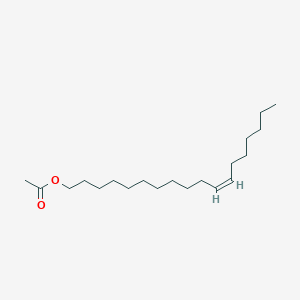

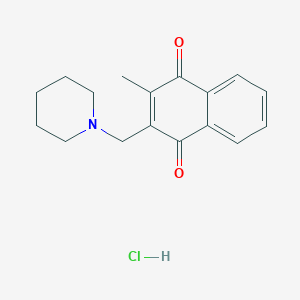

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-carbamoyloxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10/c1-6(17)22-5-10-11(23-7(2)18)12(24-8(3)19)13(25-9(4)20)14(26-10)15(16)21/h10-14H,5H2,1-4H3,(H2,16,21)/t10-,11+,12+,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTJYUJESYMOGS-MBJXGIAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C(=O)N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369524 |

Source

|

| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

CAS RN |

108739-88-4 |

Source

|

| Record name | 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)